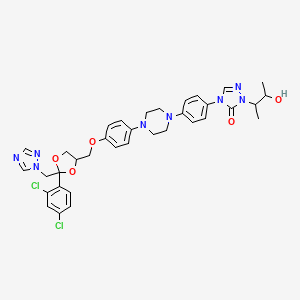
Acetic acid, (((5R)-5-((2R)-2-(4,5-diphenyl-2-oxazolyl)-1-pyrrolidinyl)-5,6,7,8-tetrahydro-1-naphthalenyl)oxy)-, sodium salt
Overview
Description
FR-193262 is a novel prostacyclin mimetic with oral bioavailability and antiaggregative effects . It is a bio-active organic chemical with the molecular formula C31H29N2O4.Na and a molecular weight of 516.5627 . This compound exhibits potent prostaglandin I2 agonistic activity with good selectivity for the IP receptor .
Preparation Methods
FR-193262 can be synthesized through customized synthesis routes. The synthetic process involves the use of various reagents and conditions to achieve the desired product. The compound is available as a free base and can be synthesized by specialized synthesis teams with excellent synthesis technology and capabilities . The industrial production methods for FR-193262 are not widely documented, but it is known that the compound is synthesized for research purposes and is not intended for therapeutic use.
Chemical Reactions Analysis
FR-193262 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound contains multiple functional groups that can participate in these reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
FR-193262 has a wide range of scientific research applications. It is used in chemistry, biology, medicine, and industry. In chemistry, it is used as a prostacyclin mimetic to study the effects of prostaglandin I2 agonists. In biology, it is used to investigate the role of prostacyclin in various biological processes. In medicine, it is studied for its potential therapeutic effects, particularly in cardiovascular diseases. In industry, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
FR-193262 exerts its effects by acting as a prostacyclin mimetic. It selectively binds to the IP receptor, which is a receptor for prostaglandin I2. This binding activates the receptor and triggers a cascade of molecular events that lead to the desired biological effects. The molecular targets and pathways involved in this process include the activation of adenylate cyclase, increased cyclic adenosine monophosphate (cAMP) levels, and the subsequent activation of protein kinase A (PKA) .
Comparison with Similar Compounds
FR-193262 is unique compared to other prostacyclin mimetics due to its high selectivity for the IP receptor and its oral bioavailability. Similar compounds include iloprost, treprostinil, and beraprost, which are also prostacyclin analogs used for similar purposes. FR-193262 stands out due to its specific molecular structure and its ability to be administered orally .
Properties
CAS No. |
187992-22-9 |
|---|---|
Molecular Formula |
C31H29N2NaO4 |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
sodium;2-[[(5R)-5-[(2R)-2-(4,5-diphenyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetate |
InChI |
InChI=1S/C31H30N2O4.Na/c34-28(35)20-36-27-18-8-14-23-24(27)15-7-16-25(23)33-19-9-17-26(33)31-32-29(21-10-3-1-4-11-21)30(37-31)22-12-5-2-6-13-22;/h1-6,8,10-14,18,25-26H,7,9,15-17,19-20H2,(H,34,35);/q;+1/p-1/t25-,26-;/m1./s1 |
InChI Key |
NRXVVCOCESTRSY-JUJAXGASSA-M |
SMILES |
C1CC(C2=C(C1)C(=CC=C2)OCC(=O)[O-])N3CCCC3C4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6.[Na+] |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C(=CC=C2)OCC(=O)[O-])N3CCC[C@@H]3C4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6.[Na+] |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)OCC(=O)[O-])N3CCCC3C4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FR-193262; FR 193262; FR193262; FR-193262 Free Base. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,26R)-21-(2-Aminoethoxy)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,26-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B1673939.png)



![4-[3,5-Bis(phenylmethoxy)phenyl]-2,4-dioxobutanoic acid](/img/structure/B1673943.png)







